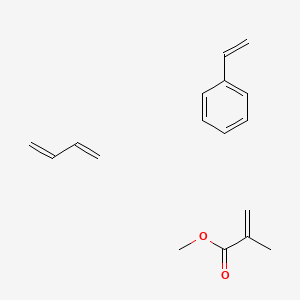
Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene
概述
描述
Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene is a complex polymer that combines the properties of its constituent monomers. This polymer is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The polymerization of 2-Propenoic acid, 2-methyl-, methyl ester with 1,3-butadiene and ethenylbenzene typically involves free radical polymerization. The reaction is initiated by free radicals generated from initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The polymerization process can be carried out in bulk, solution, or emulsion, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the polymerization is often conducted in large reactors where the monomers are mixed with the initiator and other additives. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure a consistent product. Emulsion polymerization is commonly used for large-scale production as it allows for better control over the molecular weight distribution and particle size of the polymer.
化学反应分析
Types of Reactions
Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce carbonyl groups to alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl and carboxyl groups.
Reduction: Formation of alcohol groups.
Substitution: Formation of halogenated polymers.
科学研究应用
Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and prosthetics due to its biocompatibility and mechanical properties.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesion properties and chemical resistance.
作用机制
The mechanism of action of this polymer involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, van der Waals interactions, and covalent bonds with other molecules, leading to its diverse range of applications. The pathways involved include the formation of cross-linked networks, which enhance the mechanical strength and chemical resistance of the material.
相似化合物的比较
Similar Compounds
Polymethyl methacrylate (PMMA): A polymer of 2-Propenoic acid, 2-methyl-, methyl ester without the incorporation of 1,3-butadiene and ethenylbenzene.
Styrene-butadiene rubber (SBR): A copolymer of 1,3-butadiene and ethenylbenzene without the incorporation of 2-Propenoic acid, 2-methyl-, methyl ester.
Uniqueness
Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene combines the properties of its constituent monomers, resulting in a material with enhanced mechanical strength, chemical resistance, and versatility. This makes it unique compared to other similar polymers, which may lack one or more of these properties.
属性
CAS 编号 |
25053-09-2 |
|---|---|
分子式 |
C17H22O2 |
分子量 |
258.35 g/mol |
IUPAC 名称 |
buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H6/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4-2/h2-7H,1H2;1H2,2-3H3;3-4H,1-2H2 |
InChI 键 |
WWNGFHNQODFIEX-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.C=CC=C.C=CC1=CC=CC=C1 |
规范 SMILES |
CC(=C)C(=O)OC.C=CC=C.C=CC1=CC=CC=C1 |
Key on ui other cas no. |
25053-09-2 |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














